molecular formula C21H17ClN2O5S B5526483 2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate

2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate

Cat. No.: B5526483
M. Wt: 444.9 g/mol
InChI Key: MWLOGODVNQMJFF-OEAKJJBVSA-N
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Description

2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C21H17ClN2O5S and its molecular weight is 444.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.0546705 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Labeling

Research has been conducted on the synthesis and labeling of compounds structurally related to 2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate. For instance, a study describes the synthesis of N-[4-]2-(5-Chloro-2-methoxybenzamido)ethyl phenylsulfonyl N′-cyclohexylurea, labeled with tritium and carbon-14. The tritium label is located in the C-3 position of the 5-chloro-2-methoxybenzoyl portion, while the carbon-14 label is incorporated into the C-2 position of the 2-phenylethylamine moiety in the compound (Hsi, 1973).

Antimicrobial Activity

Compounds with structural similarities to this compound have been synthesized and evaluated for antimicrobial activity. For example, a series of 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxy benzohydrazide moiety were synthesized and screened for their antibacterial and antifungal activities. Some compounds showed significant activity against tested strains (Kumar et al., 2013).

Molecular Docking Studies

Molecular docking studies have been conducted on tetrazole derivatives structurally related to this compound. These studies aim to understand the orientation and interaction of molecules within the active site of target enzymes, providing insights into potential biological activities (Al-Hourani et al., 2015).

Photochemical Transformations

Research has also explored the photochemical transformations of related compounds, investigating the orbital overlap preferences in excited-state intramolecular electron transfers. Such studies contribute to a deeper understanding of the photochemical behavior of these compounds (Cristol et al., 1987).

Properties

IUPAC Name

[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-chlorophenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5S/c1-28-17-10-8-16(9-11-17)21(25)29-20-12-7-15(13-19(20)22)14-23-24-30(26,27)18-5-3-2-4-6-18/h2-14,24H,1H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLOGODVNQMJFF-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.